molecular formula C7H6N4O B3359783 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one CAS No. 87544-87-4

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B3359783
CAS No.: 87544-87-4
M. Wt: 162.15 g/mol
InChI Key: XAKWMEMXDRMRAA-UHFFFAOYSA-N
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Description

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and has been studied for its role as a core scaffold in the development of various therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products are often characterized by their enhanced biological activities and potential therapeutic applications.

Scientific Research Applications

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Mechanism of Action

The mechanism of action of 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, as an FABP4 inhibitor, the compound binds to the fatty acid-binding protein, thereby preventing the protein from interacting with its natural ligands . This inhibition can lead to reduced lipid accumulation and improved metabolic profiles, making it a potential therapeutic agent for metabolic diseases.

Comparison with Similar Compounds

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential as an FABP4 inhibitor, which distinguishes it from other related compounds.

Properties

IUPAC Name

4-amino-2H-pyrido[3,4-d]pyridazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-5-3-9-2-1-4(5)7(12)11-10-6/h1-3H,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKWMEMXDRMRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515817
Record name 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87544-87-4
Record name 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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